molecular formula C12H13NO4S B3333340 (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 96402-64-1

(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No. B3333340
CAS RN: 96402-64-1
M. Wt: 267.3 g/mol
InChI Key: RPYBYBARYRKSIF-UHFFFAOYSA-N
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Description

(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid, also known as Boc-Thiazolidine-4-carboxylic acid, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiazolidine-4-carboxylic acids and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Pharmacological Evaluation : A derivative of (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid, specifically (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid and its variants, were synthesized and evaluated for immunostimulant activity. The study provided insights into synthesis methods, pharmacological data, and structure-activity relationships (Magni, Signorelli, & Bocchiola, 1994).

Chemical Structure and Synthesis

  • Crystal Structure and Computational Studies : Research on the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids through nucleophilic addition of L-Cysteine on aromatic aldehydes was conducted. This study included spectroscopic characterization, computational studies, and proposed mechanisms for stereoselectivity (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

  • Population Analysis : Investigations into the structure of (R)-thiazolidine-4-carboxylic acid involved refining its structure at different temperatures and conducting a population analysis to compare with theoretical calculations (Kamo, Tanaka, Matsuura, Ashida, & Kakudo, 1979).

Applications in Solution Behavior and Synthesis Techniques

  • In Solution Behavior and Regioselective Cyclocondensation : The study on thiazolidine-2,4-dicarboxylic acid, a related compound, focused on its synthesis, behavior in solution, and regioselective cyclocondensation, revealing insights into stereochemistry and reaction mechanisms (Refouvelet, Robert, Couquelet, & Tronche, 1994).

  • Solid-Phase Synthesis : Research into solid-phase synthesis methods for 2-substituted thiazolidine-4-carboxylic acids showcased the reaction of aldehydes with unprotected (R)-cysteine on a polymeric support, offering new pathways for the synthesis of thiazolidines (Patek, Drake, & Lebl, 1995).

Phys

iological and Chemical Properties6. Solubility, Stability, and Dissociation Constants : The study of (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids in aqueous solutions explored their solubility, stability, and dissociation constants, providing valuable data on their chemical behavior under different conditions (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

  • Potential Value in Geriatric Medicine : Thiazolidine-4-carboxylic acid, a structurally similar compound, was studied for its physiologic sulfhydryl antioxidant properties and potential applications in geriatric medicine, highlighting its effects on age-related biochemical variables and liver health (Weber, Fleming, & Miquel, 1982).

Applications in Food and Agriculture

  • Quantitation in Grape Wine : The identification and quantitation of thiazolidine-4-carboxylic acid in grape wine samples demonstrated its formation in response to reactive carbonyls, offering insights into the detoxification pathways and potential health benefits of grape wine (Liu, Meng, & Chan, 2016).

Molecular and Crystallographic Studies

  • Crystal Structure Studies : Detailed crystallographic studies of thiazolidine derivatives provided insights into molecular structure and potential applications in forming molecular assemblies with implications for biosensing and catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Analytical and Chemical Profiling

  • Analytical and Chemical Profile : The study on pidotimod, a derivative of (R)-thiazolidine-4-carboxylic acid, focused on its physico-chemical properties and analytical profiling, providing a comprehensive understanding of its structural identification and purity (Crimella, Orlandi, Bocchiola, Anders, & Stradi, 1994).

properties

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-11(15)10-7-18-8-13(10)12(16)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBYBARYRKSIF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid
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(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

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